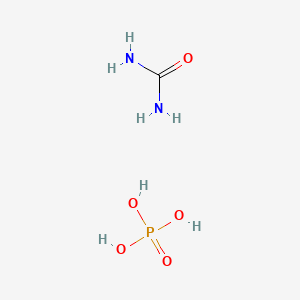
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H9ClN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of caffeine. The process begins with the reaction of caffeine with chlorine gas in the presence of a solvent such as carbon tetrachloride or nitrobenzene. The reaction is carried out at elevated temperatures, usually around 80-95°C, for several hours until the reaction mixture becomes clear .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. One of the primary targets is the adenosine receptor, where the compound acts as an antagonist. By blocking the adenosine receptor, it can modulate various physiological processes, including neurotransmission and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: This compound is similar in structure but has a different substitution pattern, leading to variations in its chemical and biological properties.
8-chlorotheophylline: Another related compound, known for its stimulant effects and use in combination with other drugs.
Uniqueness
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as an adenosine receptor antagonist sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
4921-55-5 |
|---|---|
Molekularformel |
C7H7ClN4O2 |
Molekulargewicht |
214.61 g/mol |
IUPAC-Name |
8-chloro-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) |
InChI-Schlüssel |
VCVIDOJQNAGADO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |
Kanonische SMILES |
CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-](/img/structure/B3425878.png)






![[(E)-3-bromoprop-1-enyl] acetate](/img/structure/B3425947.png)

